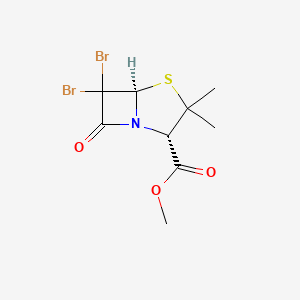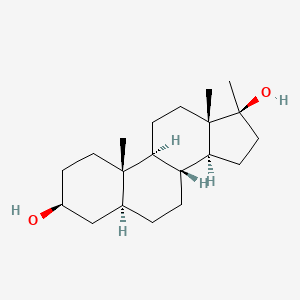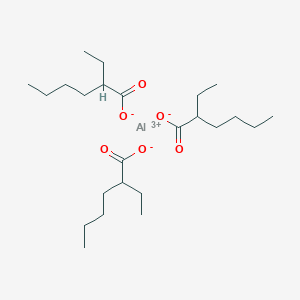
(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylpropanolamine bitartrate is a sympathomimetic agent primarily used as a decongestant and appetite suppressant . It was commonly found in prescription and over-the-counter cough and cold preparations . due to its association with an increased risk of hemorrhagic stroke, its availability has been restricted in many markets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylpropanolamine bitartrate can be synthesized through the reaction of phenylpropanolamine with tartaric acid. The reaction typically involves dissolving phenylpropanolamine in a suitable solvent, such as ethanol, and then adding tartaric acid to form the bitartrate salt .
Industrial Production Methods: In industrial settings, the production of phenylpropanolamine bitartrate involves large-scale synthesis using similar reaction conditions. The process includes purification steps such as crystallization and filtration to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Phenylpropanolamine bitartrate undergoes several types of chemical reactions, including:
Oxidation: Phenylpropanolamine can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: Various substitution reactions can occur on the aromatic ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenylpropanolamine bitartrate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its effects on neurotransmitter release and receptor activation.
Medicine: Previously used as a decongestant and appetite suppressant.
Industry: Utilized in the formulation of pharmaceutical products and veterinary medicine.
Mechanism of Action
Phenylpropanolamine bitartrate acts by stimulating alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract . This stimulation leads to vasoconstriction, reducing tissue hyperemia, edema, and nasal congestion . It also acts as a norepinephrine releasing agent, indirectly activating adrenergic receptors .
Comparison with Similar Compounds
Phenylpropanolamine bitartrate shares structural similarities with other sympathomimetic amines such as:
- Amphetamine
- Ephedrine
- Pseudoephedrine
- Cathinone
Uniqueness: Phenylpropanolamine bitartrate is unique in its dual role as a decongestant and appetite suppressant. its use has been limited due to safety concerns, particularly the risk of hemorrhagic stroke .
Properties
CAS No. |
67244-90-0 |
|---|---|
Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,9-;1-,2-/m01/s1 |
InChI Key |
NCHHVLCKEUNWNJ-IOJVUJSNSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Dimethyl 2-[[2-[(2-methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-YL)ethyl]azo]terephthalate](/img/structure/B1619675.png)
